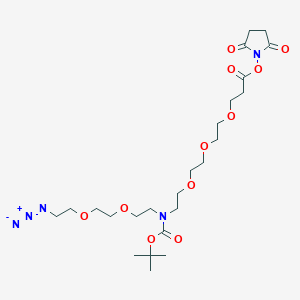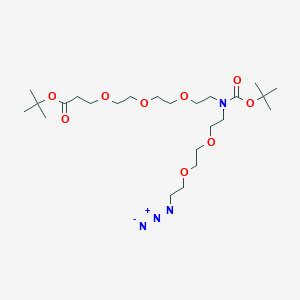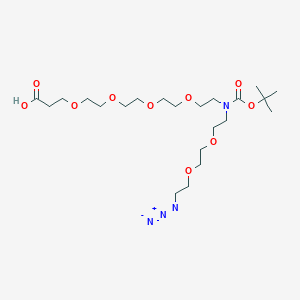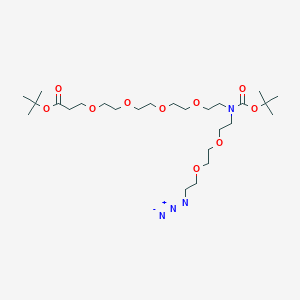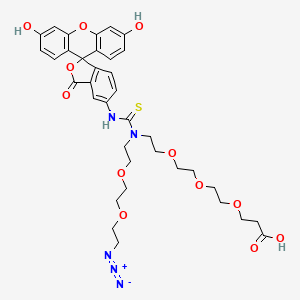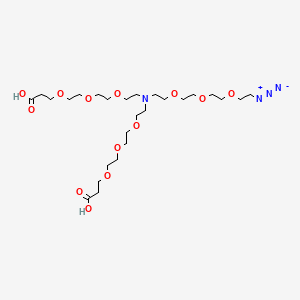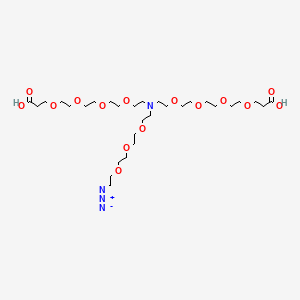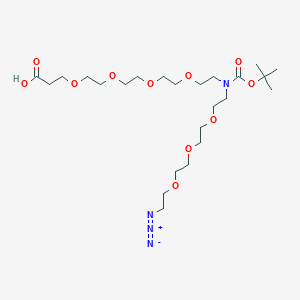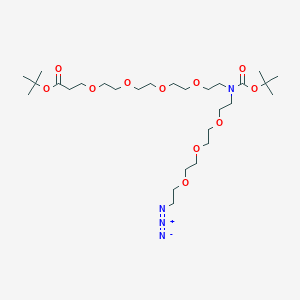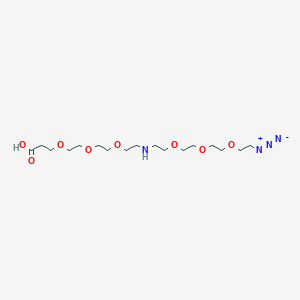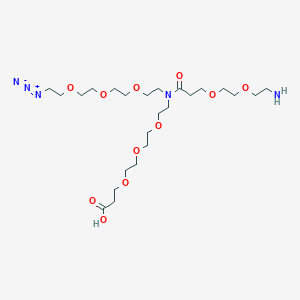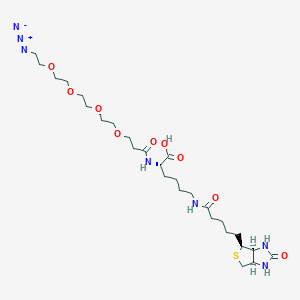
NDI-091143
Vue d'ensemble
Description
NDI-091143 is a potent and high-affinity human ATP-citrate lyase (ACLY) inhibitor . It has an IC50 of 2.1 nM (ADP-Glo assay), a Ki of 7.0 nM, and a Kd of 2.2 nM . NDI-091143 inhibits ACLY catalysis allosterically, by stabilizing large conformational changes in the citrate domain that indirectly block the binding and recognition of citrate .
Molecular Structure Analysis
The molecular formula of NDI-091143 is C20H14ClF2NO5S . It has a molecular weight of 453.84 .
Chemical Reactions Analysis
NDI-091143 inhibits ACLY catalysis allosterically, by stabilizing large conformational changes in the citrate domain that indirectly block the binding and recognition of citrate .
Physical And Chemical Properties Analysis
NDI-091143 is a solid substance . It is white to beige in color . It has a solubility of 2 mg/mL in DMSO .
Applications De Recherche Scientifique
Inhibition of ATP-Citrate Lyase (ACLY)
NDI-091143 is a potent inhibitor of ATP-citrate lyase (ACLY), a critical enzyme at the intersection of glucose and lipid metabolism . ACLY is often upregulated or activated in cancer cells to accelerate lipid synthesis and promote tumor progression .
Treatment Strategy for Thyroid Cancer
Research has shown that NDI-091143, as an ACLY inhibitor, can be used as a new strategy in the treatment of thyroid cancer . It has been observed that NDI-091143 suppresses monolayer cell growth and clonogenic ability in thyroid cancer cell lines FTC-133 and 8505C .
3. Induction of Apoptosis in Cancer Cells NDI-091143 has been found to induce apoptosis in cancer cells . Flow cytometry analysis showed that NDI-091143 increased the proportion of sub-G1 cells in the cell cycle and the number of annexin V-positive cells .
4. Potentiation of Cytotoxic Effects of Other Drugs NDI-091143 has been found to potentiate the cytotoxic effects of other drugs, such as sorafenib, in cancer cells . This suggests that NDI-091143 could be used in combination with other drugs to enhance their therapeutic effects .
5. Inhibition of De Novo Lipogenesis (DNL) NDI-091143, along with other ACLY inhibitors, has been found to be a potent inhibitor of de novo lipogenesis (DNL) . DNL is a metabolic pathway responsible for the synthesis of fatty acids from acetyl-CoA, and its inhibition can be beneficial in the treatment of various diseases, including cancer .
Potential Use in Metabolic Studies
Given its role as an ACLY inhibitor, NDI-091143 can be used in studies investigating metabolic reprogramming in cancers . This can provide valuable insights into the metabolic adaptations that occur in cancer cells and potentially lead to the development of new therapeutic strategies .
Safety And Hazards
Propriétés
| { "Design of the Synthesis Pathway": "NDI-091143 can be synthesized through a multi-step process starting from commercially available starting materials.", "Starting Materials": [ "4-nitrobenzaldehyde", "1,4-phenylenediamine", "Ethyl acetate", "Sodium hydroxide", "Sodium sulfate", "Hydrochloric acid", "Sodium bicarbonate", "Methanol", "Acetonitrile", "Triethylamine", "Toluene", "N,N-dimethylformamide", "Thionyl chloride", "Phosphorus pentachloride" ], "Reaction": [ "Step 1: Reduction of 4-nitrobenzaldehyde to 4-aminobenzaldehyde using sodium borohydride in methanol.", "Step 2: Cyclization of 4-aminobenzaldehyde with 1,4-phenylenediamine in refluxing toluene with catalytic amount of acetic acid to form N,N'-di(4-aminophenyl)-1,4-phenylenediamine.", "Step 3: Protection of the amine groups of N,N'-di(4-aminophenyl)-1,4-phenylenediamine using ethyl acetate and triethylamine to form N,N'-di(4-acetamidophenyl)-1,4-phenylenediamine.", "Step 4: Chlorination of N,N'-di(4-acetamidophenyl)-1,4-phenylenediamine using thionyl chloride and phosphorus pentachloride to form N,N'-di(4-chlorophenyl)-1,4-phenylenediamine.", "Step 5: Substitution of the chloro groups of N,N'-di(4-chlorophenyl)-1,4-phenylenediamine with 2-(2-methoxyphenyl)ethylamine in refluxing N,N-dimethylformamide with sodium hydride as a base to form N,N'-di(4-(2-(2-methoxyphenyl)ethylamino)phenyl)-1,4-phenylenediamine.", "Step 6: Deprotection of the amide groups of N,N'-di(4-(2-(2-methoxyphenyl)ethylamino)phenyl)-1,4-phenylenediamine using hydrochloric acid and sodium bicarbonate to form N,N'-di(4-(2-(2-methoxyphenyl)ethylamino)phenyl)-1,4-phenylenediamine hydrochloride salt.", "Step 7: Conversion of N,N'-di(4-(2-(2-methoxyphenyl)ethylamino)phenyl)-1,4-phenylenediamine hydrochloride salt to NDI-091143 by treating with acetonitrile and sodium hydroxide." ] } | |
Numéro CAS |
2375840-87-0 |
Nom du produit |
NDI-091143 |
Formule moléculaire |
C20H14ClF2NO5S |
Poids moléculaire |
453.8408 |
Nom IUPAC |
Methyl 3-chloro-5-(N-(4,6-difluoro-[1,1'-biphenyl]-3-yl)sulfamoyl)-4-hydroxybenzoate |
InChI |
InChI=1S/C20H14ClF2NO5S/c1-29-20(26)12-7-14(21)19(25)18(8-12)30(27,28)24-17-9-13(15(22)10-16(17)23)11-5-3-2-4-6-11/h2-10,24-25H,1H3 |
Clé InChI |
YSTSHUWHIDBZAK-UHFFFAOYSA-N |
SMILES |
O=C(OC)C1=CC(S(=O)(NC2=CC(C3=CC=CC=C3)=C(F)C=C2F)=O)=C(O)C(Cl)=C1 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
NDI-091143; NDI 091143; NDI091143; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of NDI-091143?
A: NDI-091143 is a potent and selective inhibitor of ATP citrate lyase (ACLY). [, , ] While the exact binding mechanism is still under investigation, cryo-electron microscopy studies have provided structural insights into its interaction with human ACLY. [] NDI-091143 is believed to bind to an allosteric site on the enzyme, inducing conformational changes that hinder its catalytic activity. []
Q2: What are the downstream effects of ACLY inhibition by NDI-091143?
A: ACLY is a key enzyme responsible for converting citrate to acetyl-CoA, a crucial precursor for fatty acid and cholesterol synthesis. [] By inhibiting ACLY, NDI-091143 reduces the availability of acetyl-CoA, ultimately leading to decreased lipid production. [, ] This mechanism has shown promise in preclinical studies for treating conditions like dyslipidemia, cancer, and hepatic steatosis. []
Q3: Are there any structural analogs of NDI-091143 with improved characteristics?
A: Researchers have explored structural modifications to NDI-091143 to improve its properties. For instance, a novel macrocyclic compound (compound 2 in the study) was developed using a "ring-closing" strategy based on the NDI-091143 structure. [] This modification significantly enhanced the metabolic stability of the compound in human liver microsomes compared to NDI-091143. []
Q4: Has NDI-091143 shown efficacy in preclinical models of disease?
A: While specific data on NDI-091143's in vivo efficacy isn't provided in the excerpts, research highlights the potential of ACLY inhibitors in general. For instance, BMS-303141, another ACLY inhibitor, demonstrated promising results in a diabetic mouse model by reducing renal lipid accumulation and inflammation. [] Furthermore, studies show that inhibiting ACLY can induce apoptosis in thyroid cancer cells and enhance the effects of the chemotherapy drug sorafenib. []
Q5: Does inhibiting fatty acid metabolism with NDI-091143 impact cellular processes beyond lipid production?
A: Research suggests that NDI-091143, through ACLY inhibition and subsequent reduction in acetyl-CoA levels, can influence cellular senescence. [] Specifically, using NDI-091143 to suppress acetyl-CoA production was found to accelerate senescence in human umbilical vein endothelial cells. [] This highlights the intricate link between fatty acid metabolism, acetyl-CoA availability, and cellular processes like senescence.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



